lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate
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Overview
Description
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a chemical compound with diverse applications in scientific research. It is used in the synthesis of pharmaceuticals and coordination chemistry studies. The compound features a lithium ion coordinated to a 5-ethyl-1,3-oxazole-2-carboxylate moiety, which is a heterocyclic structure containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate typically involves the reaction of 5-ethyl-1,3-oxazole-2-carboxylic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or organometallic reagents (Grignard reagents) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylate derivatives, while reduction can produce 5-ethyl-1,3-oxazoline-2-carboxylate.
Scientific Research Applications
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The lithium ion can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The oxazole moiety may interact with specific receptors or enzymes, influencing their function and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 5-methyl-1,3-oxazole-2-carboxylate
- Lithium 5-phenyl-1,3-oxazole-2-carboxylate
- Lithium 5-isopropyl-1,3-oxazole-2-carboxylate
Uniqueness
Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is unique due to its specific ethyl substitution at the 5-position of the oxazole ring. This structural feature can influence its reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
2613387-23-6 |
---|---|
Molecular Formula |
C6H6LiNO3 |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.